![molecular formula C14H16N2O2S B5719784 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide](/img/structure/B5719784.png)
2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide consists of a benzene ring with three methyl groups and a pyridine group attached to a sulfonamide group . The exact structure and arrangement of these groups would require more specific information or analysis tools.Scientific Research Applications
Medicinal Chemistry: Antituberculotic Activity
“2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives have been explored for their potential antituberculotic activity. The compound’s structure allows for modifications that can enhance its interaction with the Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS), which is crucial for the bacteria’s survival .
Organic Synthesis: Heterocyclic Scaffold
The compound serves as a versatile scaffold for synthesizing a variety of heterocyclic compounds. Its polarized and stable structure, with multiple sites for functional group modification, makes it a valuable starting point for creating new molecular entities (NCEs) with diverse biological activities .
Polymer Science: Antimicrobial Properties
Quaternized derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” have been incorporated into chitosan to enhance its antimicrobial properties. This modification also improves the solubility of chitosan, which is beneficial for various biomedical applications .
Drug Discovery: DPP-4 Inhibitory Activity
Some derivatives of the compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This activity suggests potential applications in the treatment of type 2 diabetes through the modulation of incretin hormones .
Environmental Chemistry: Stability and Reactivity
The stability and reactivity of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives are of interest in environmental chemistry. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological footprint .
Pharmaceutical Formulation: Solubility Enhancement
In pharmaceutical formulations, the solubility of active pharmaceutical ingredients (APIs) is a critical factor. Derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” can be used to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability .
Mechanism of Action
Target of Action
The primary target of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide is currently unknown. This compound is a sulfonamide , a class of compounds known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.
Mode of Action
As a sulfonamide, it may inhibit the function of its target enzyme by mimicking the natural substrate, thereby preventing the normal enzymatic reaction from occurring . More research is needed to elucidate the specific interactions between this compound and its targets.
properties
IUPAC Name |
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-14(12(3)11(10)2)19(17,18)16-13-6-8-15-9-7-13/h4-9H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAKZBIDTKTMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide |
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